2-(4-Methoxycyclohex-3-en-1-yl)-N-methylacetamide
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Overview
Description
2-(4-Methoxycyclohex-3-en-1-yl)-N-methylacetamide is an organic compound with a unique structure that includes a methoxy group attached to a cyclohexene ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycyclohex-3-en-1-yl)-N-methylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxycyclohex-3-en-1-ol with N-methylacetamide under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxycyclohex-3-en-1-yl)-N-methylacetamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-oxocyclohex-3-en-1-yl)-N-methylacetamide.
Reduction: Formation of 2-(4-methoxycyclohexyl)-N-methylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxycyclohex-3-en-1-yl)-
Properties
CAS No. |
62141-24-6 |
---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(4-methoxycyclohex-3-en-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H17NO2/c1-11-10(12)7-8-3-5-9(13-2)6-4-8/h5,8H,3-4,6-7H2,1-2H3,(H,11,12) |
InChI Key |
ICRBBXUDKZCRQN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1CCC(=CC1)OC |
Origin of Product |
United States |
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